2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine
Overview
Description
Unfortunately, I couldn’t find a direct description of “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine”. However, it seems to be a complex organic compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms12.
Synthesis Analysis
There is no specific information available on the synthesis of “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine”. However, pyrimidines can be synthesized through various methods3.Molecular Structure Analysis
The molecular structure of “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine” is not directly available. However, pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine”. However, pyrimidines can undergo a variety of chemical reactions56.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine” are not directly available. However, trifluoromethylpyridine and its intermediates, which may be structurally similar, are known to have unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the pyridine moiety9.Safety And Hazards
The safety and hazards associated with “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine” are not directly available. However, it’s important to handle all chemical compounds with care and appropriate safety measures410.
Future Directions
The future directions for “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine” are not directly available. However, the development of fluorinated organic chemicals, including trifluoromethylpyridines, is becoming an increasingly important research topic9.
Please note that the information provided is based on the closest available data and may not directly pertain to “2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine”. For more accurate information, further research and laboratory analysis would be required.
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2S/c15-14(16,17)11-3-1-9(2-4-11)13-18-7-10-5-6-20-8-12(10)19-13/h1-4,7H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLFUTZEPXSWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=NC(=NC=C21)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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